Propargyl-PEG7-acid: A Technical Guide for Researchers
Propargyl-PEG7-acid: A Technical Guide for Researchers
Propargyl-PEG7-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal alkyne group, a seven-unit polyethylene glycol (PEG) spacer, and a carboxylic acid, provides researchers with a versatile tool for covalently linking molecules of interest. This guide offers an in-depth look at the properties, applications, and experimental protocols related to Propargyl-PEG7-acid.
Core Properties and Specifications
Propargyl-PEG7-acid is a liquid at room temperature, typically appearing as a light yellow to yellow substance.[1] Its key features are the terminal propargyl group, which allows for "click" chemistry reactions, a hydrophilic PEG spacer that enhances solubility and reduces steric hindrance, and a carboxylic acid group for conjugation to primary amines.[1][2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C18H32O9 | [3] |
| Molecular Weight | 392.45 g/mol | [3] |
| CAS Number | 2093154-00-6 | [1][3] |
| Purity | Typically >95% or >98% | [4] |
| Form | Liquid | [1] |
| Color | Light yellow to yellow | [1] |
| Storage Temperature | 2-8°C, stored under nitrogen | [1] |
Applications in Research and Drug Development
The bifunctional nature of Propargyl-PEG7-acid makes it a valuable component in the synthesis of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
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PROTAC Synthesis: Propargyl-PEG7-acid serves as a PEG-based linker for the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system.[5] The PEG linker in Propargyl-PEG7-acid provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective targets.
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ADC Synthesis: This molecule is also used as a cleavable linker in the synthesis of ADCs.[5][6] ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC.
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Click Chemistry: The terminal alkyne group of Propargyl-PEG7-acid makes it a reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[5] This reaction allows for the stable ligation of the linker to molecules containing an azide group, forming a triazole linkage.[1][2]
Experimental Protocols
Amide Coupling of Propargyl-PEG7-acid to a Primary Amine
This protocol describes the general procedure for conjugating the carboxylic acid group of Propargyl-PEG7-acid to a molecule containing a primary amine using EDC and NHS as activating agents.
Materials:
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Propargyl-PEG7-acid
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Amine-containing molecule of interest
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS), pH 7.2-7.5
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Quenching agent (e.g., hydroxylamine, Tris, or glycine)
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Purification system (e.g., HPLC, column chromatography)
Procedure:
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Preparation of Reagents:
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Allow all reagents to come to room temperature before use.
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Prepare a stock solution of Propargyl-PEG7-acid in anhydrous DMF or DMSO.
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Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., PBS).
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Activation of Carboxylic Acid:
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In a reaction vessel, dissolve Propargyl-PEG7-acid in an appropriate volume of anhydrous DMF or DMSO.
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Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
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Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at pH 4.5-7.2.
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Conjugation to Amine:
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Add the amine-containing molecule to the activated Propargyl-PEG7-acid solution. The reaction of the NHS-activated molecule with the primary amine is most efficient at pH 7-8.
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Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
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Quenching the Reaction:
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Add a quenching agent such as hydroxylamine, Tris, or glycine to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
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Purification:
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Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click chemistry reaction between the propargyl group of a Propargyl-PEG7-acid conjugate and an azide-containing molecule.
Materials:
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Propargyl-PEG7-acid conjugate
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Azide-containing molecule
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand
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Reaction buffer (e.g., PBS)
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DMSO or DMF for dissolving reagents
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of the Propargyl-PEG7-acid conjugate in an appropriate solvent.
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Prepare a stock solution of the azide-containing molecule in an appropriate solvent.
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Prepare a 100 mM stock solution of CuSO4 in water.
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Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.
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Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
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Reaction Setup:
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In a reaction tube, combine the Propargyl-PEG7-acid conjugate and the azide-containing molecule in the desired molar ratio (typically a slight excess of one reagent is used).
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Add the copper(I) stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.
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Add the CuSO4 solution to the reaction mixture.
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Initiation of the Reaction:
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Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.
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Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
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Purification:
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Once the reaction is complete, the product can be purified using standard methods such as column chromatography, HPLC, or precipitation to remove the copper catalyst and other reagents.
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Visualizing Workflows and Mechanisms
To better understand the utility of Propargyl-PEG7-acid, the following diagrams illustrate its role in PROTAC synthesis and the fundamental chemical reactions it undergoes.
Caption: Workflow for the synthesis of a PROTAC molecule using Propargyl-PEG7-acid.
References
- 1. Propargyl-PEG7-acid CAS#: 2093154-00-6 [amp.chemicalbook.com]
- 2. tebubio.com [tebubio.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS 2093154-00-6 | Propargyl-peg7-acid - Synblock [synblock.com]
